molecular formula C18H22N4O4 B2789368 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide CAS No. 1049480-43-4

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide

Cat. No. B2789368
CAS RN: 1049480-43-4
M. Wt: 358.398
InChI Key: PPFOKTDANACUCY-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H22N4O4 and its molecular weight is 358.398. The purity is usually 95%.
BenchChem offers high-quality N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Chemistry

The compound exhibits intriguing properties that make it relevant in analytical chemistry. Researchers have explored its use as a fluorescent probe for detecting specific analytes. Its unique fluorescence emission can be harnessed for sensitive and selective detection of various molecules, including metal ions, organic pollutants, and biological species .

Regulatory Science and Legal Aspects

While not directly related to the compound’s applications, understanding regulatory science and legal considerations is crucial. Researchers and ethicists collaborate with business development and technology transfer experts to navigate the complex landscape of bringing novel compounds to market .

Environmental Chemistry

Given its structural features, the compound may find applications in environmental monitoring. Its fluorescence properties could be exploited for detecting environmental pollutants or tracking specific chemical processes in natural systems.

Analyst Home - Premier fundamental discoveries and applications Collaborative Ethics for Fundamental Discoveries

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-21(2)14(13-5-4-8-22(13)3)10-19-17(23)18(24)20-12-6-7-15-16(9-12)26-11-25-15/h4-9,14H,10-11H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFOKTDANACUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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